Product packaging for Armillarinin(Cat. No.:CAS No. 127486-63-9)

Armillarinin

Cat. No.: B165931
CAS No.: 127486-63-9
M. Wt: 464.9 g/mol
InChI Key: XOGUZUVXPLTDMB-FUVFEPFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Armillarinin (CAS 127486-63-9) is a protoilludane-type sesquiterpenoid aromatic ester naturally occurring in the fungus Armillaria mellea . This compound belongs to the melleolide family, characterized by a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety . With a molecular formula of C₂₄H₂₉ClO₇ and a molecular weight of 464.94 g/mol, this compound presents as a solid with a melting point of 152-155 °C . It has an estimated water solubility of approximately 1 mg/L at 25°C . Researchers value this compound as a specialized natural product for studying the chemistry and bioactivity of sesquiterpenoids. Investigations into related Armillaria metabolites, such as Armillarisin A, have revealed mechanisms including NF-κB pathway inhibition, MAPK signaling modulation, anti-inflammatory effects, and hepatoprotective properties . These properties make this compound a compound of significant interest for phytochemical research, microbial natural product discovery, and investigations into the structure-activity relationships of fungal sesquiterpenoids . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClO7 B165931 Armillarinin CAS No. 127486-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127486-63-9

Molecular Formula

C24H29ClO7

Molecular Weight

464.9 g/mol

IUPAC Name

[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1

InChI Key

XOGUZUVXPLTDMB-FUVFEPFRSA-N

SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C

melting_point

152-155°C

physical_description

Solid

Synonyms

armillarinin

Origin of Product

United States

Advanced Methodologies for Armillarinin Isolation and Structural Elucidation

Fungal Cultivation and Fermentation Techniques for Armillarinin Production

The production of this compound is primarily achieved through the cultivation and fermentation of specific fungal species. Armillaria mellea is a well-documented source of this compound and related sesquiterpenoids. acs.orgnih.govacademicjournals.orgibe.edu.pltandfonline.com Fungal cultivation can be performed using various methods, including solid media, shake flasks for globular mycelia, and standing liquid cultures. academicjournals.org

The biosynthesis of sesquiterpenoids in fungi, including this compound, originates from farnesyl pyrophosphate (FPP), a C15 scaffold formed from three isoprene (B109036) units. frontiersin.orgencyclopedia.pub This process is catalyzed by sesquiterpene synthases, which initiate cyclization reactions to produce various carbocation intermediates, ultimately leading to the diverse sesquiterpenoid structures. encyclopedia.pub

Studies have explored different cultivation conditions to optimize the yield of fungal secondary metabolites. For instance, Armillaria ostoyae mycelium has been cultivated in Hagem medium at room temperature with a day-night rhythm for three weeks. thieme-connect.com After cultivation, the mycelium is typically filtered from the culture broth, frozen, and freeze-dried before extraction. thieme-connect.com

Sophisticated Chromatographic Separation Protocols for this compound

The isolation of this compound from complex fungal extracts necessitates advanced chromatographic separation techniques due to the structural complexity and presence of numerous co-occurring metabolites. Sesquiterpenoids, including this compound, are often low volatility and thermally labile compounds, making high-performance liquid chromatography (HPLC) a preferred method for their analysis and extraction. researchgate.net

Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS or UPLC-Q-TOF-MS/MS) is a powerful and sensitive tool widely employed for the analysis, dereplication, and detection of new analogues of sesquiterpenoids in crude extracts. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.gov This technique combines high separation ability and sensitivity with high resolution. researchgate.netresearchgate.net

For instance, UHPLC-Q-Orbitrap HRMS has been used to analyze the chemical composition of Armillaria gastrodia powder. nih.govpreprints.orgpreprints.org In such analyses, chromatographic separation is often carried out using reverse-phase C-18 columns, with mobile phases typically consisting of formic acid in water and acetonitrile. frontiersin.orgnih.gov The high resolution and sensitivity of UHPLC-QTOF/MS allow for the identification of compounds based on retention time, quasi-molecular ion peaks, and characteristic fragmentation patterns. nih.govnih.govresearchgate.net

While the provided search results did not specifically detail the use of "Cholester columns" for this compound, the broader context of sesquiterpenoid separation highlights the importance of specialized stationary phases. Reversed-phase HPLC, often utilizing C8 or C18 columns, is a common approach for separating sesquiterpenoids. nih.gov High-speed counter-current chromatography (HSCCC) has also been successfully applied for the preparative separation and purification of sesquiterpenoids from natural products, demonstrating its utility for obtaining pure compounds in larger amounts. scielo.br The choice of stationary phase and solvent system is crucial for achieving optimal resolution of structurally similar sesquiterpenoids.

State-of-the-Art Spectroscopic Analysis for this compound Structure Determination

After chromatographic separation, the definitive structural elucidation of this compound relies heavily on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is indispensable for the comprehensive structural and stereochemical assignment of complex natural products like this compound. nih.govtandfonline.comnih.govmdpi.commdpi.comresearchgate.netresearchgate.net Techniques such as 1H NMR, 13C NMR, gCOSY, gHSQC (or gHMQC), gHMBC, J-resolved, and NOESY (or ROESY) experiments are routinely employed. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

For sesquiterpenoids, detailed analysis of 1H and 13C NMR spectra allows for the unequivocal assignment of all proton and carbon signals, including their multiplicities and coupling constants. nih.govresearchgate.net NOESY and ROESY data are particularly crucial for determining the relative configurations of stereocenters by revealing spatial proximities between protons. nih.govmdpi.commdpi.comresearchgate.net In some cases, comparison of optical rotations or ECD (Electronic Circular Dichroism) spectra, and even X-ray crystallographic analysis, can be used to establish absolute configurations. mdpi.comresearchgate.netnih.gov For instance, the structure of 13-hydroperoxythis compound was identified using NMR data. thieme-connect.com

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are critical for determining the accurate molecular weight and elemental composition of this compound, as well as for providing insights into its fragmentation pathways. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.govnih.govpreprints.orgpreprints.orgnih.govresearchgate.netsci-hub.senih.gov

UHPLC-Q-TOF-MS/MS systems are commonly used, operating in both positive and negative ion modes to generate quasi-molecular ions (e.g., [M+H]+, [M+Na]+, [M-H]-). nih.govnih.govsci-hub.senih.gov The fragmentation patterns observed in MS/MS spectra, including neutral losses, McLafferty rearrangements, and other rearrangements, provide diagnostic ions that are highly valuable for structural characterization and for detecting new analogues. researchgate.netfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.netsci-hub.senih.gov For example, specific diagnostic daughter ions in UPLC-Q-TOF-MS/MS profiles can contribute to the structural characterization of seco-sativene sesquiterpenoids. researchgate.netnih.gov The precise mass measurements from HRMS are essential for confirming the elemental composition and distinguishing between compounds with similar nominal masses. nih.govpreprints.orgpreprints.orgnih.govresearchgate.netsci-hub.senih.gov

Chiroptical Methods for Absolute Configuration Determination (e.g., ECD spectral analysis for related compounds)

The determination of the absolute configuration of chiral natural products, such as this compound, is a challenging but essential task in chemical structure elucidation. While traditional methods like X-ray crystallography are highly effective for crystalline compounds, they are not always applicable. Chiroptical spectroscopies, including Electronic Circular Dichroism (ECD), have emerged as powerful and sensitive tools for assigning the absolute configuration of molecules in solution, often requiring only milligram quantities of the substance. nih.govnih.govnih.gov

Principle of Electronic Circular Dichroism (ECD) ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule across a range of wavelengths, typically in the ultraviolet-visible (UV-Vis) region. The resulting ECD spectrum, characterized by positive or negative Cotton effects (bands of differential absorption), is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. Enantiomers produce ECD spectra that are mirror images of each other, allowing for the assignment of absolute configuration by comparing an experimental spectrum to that of a known enantiomer or, more commonly, to theoretically calculated spectra.

Methodology for Absolute Configuration Assignment using ECD The robust assignment of absolute configuration using ECD typically involves a multi-step approach that integrates experimental data with quantum chemical calculations:

Experimental ECD Spectrum Measurement: The ECD spectrum of the isolated chiral compound is measured in solution. nih.gov

Quantum Chemical Calculations: The ECD spectra for each low-energy conformer of a hypothesized absolute configuration are calculated using quantum chemical methods, most commonly time-dependent density functional theory (TD-DFT). nih.gov These calculations predict the chiroptical properties based on the molecule's electronic structure and geometry.

Comparison and Assignment: The Boltzmann-averaged calculated ECD spectrum is then compared with the experimentally measured spectrum. A close match in terms of band signs, shapes, and positions provides strong evidence for the assigned absolute configuration. If the calculated spectrum for one enantiomer matches the experimental one, then that absolute configuration is confirmed; otherwise, the opposite configuration is assigned. The choice of functional and basis set in these calculations can influence the accuracy of the prediction, with CAM-B3LYP and ωB97X-D often providing good results for TD-DFT simulations.

Application to this compound and Related Protoilludane Sesquiterpenoids this compound (PubChem CID: 195527) is a protoilludane sesquiterpenoid, a class of natural products predominantly isolated from fungi, characterized by a distinctive annulated 5/6/4-ring system. nih.gov The determination of the absolute configuration of these complex structures is vital. ECD spectroscopy has been extensively applied to various protoilludane derivatives to elucidate their stereochemistry.

For instance, in studies on fungal protoilludane sesquiterpenoids, the absolute configuration of several compounds, including protoilludane 180, armilliphatic A (140), and compounds 139, was successfully assigned by comparing their experimental ECD data with theoretically calculated data. Similarly, the absolute configurations of granulodienes A (60) and B (61), also protoilludanes, were established through ECD spectral analysis. Plorantinone B (24), another related compound, had its absolute configuration determined by a combination of ECD spectra analysis, conformational analysis, and molecular mechanics (MM3) calculations. These examples highlight the critical role of ECD in resolving the complex stereochemical puzzles inherent to the protoilludane scaffold, providing a reliable method for compounds like this compound.

Table 1: Application of ECD for Absolute Configuration Determination in Related Protoilludane Compounds

Compound Class (Example)Absolute Configuration MethodKey Findings/Approach
Protoilludane (Compound 180)ECD spectral analysisAssigned by comparison of experimental ECD data with calculated data.
Protoilludane (Compounds 139, 140, e.g., Armilliphatic A)ECD spectral analysisEstablished by comparison of experimental ECD spectra with those of melleolide D and TD-DFT calculated data.
Protoilludane (Sulcatine A)ECD spectral analysis (of dibenzoate derivative)Confirmed through analysis of an ECD spectrum of a dibenzoate derivative.
Protoilludane (Granulodienes A & B)ECD spectral analysisAbsolute configurations established by ECD spectral analysis.
Protoilludane (Plorantinone B)ECD spectral analysisEstablished by analysis of ECD spectra, conformational analysis, and molecular mechanics (MM3) calculations.

Elucidation of Armillarinin Biosynthetic Pathways

Precursor Incorporation and Isoprenoid Pathway Involvement (Mevalonate Pathway, Farnesyl Diphosphate)

The biosynthesis of the sesquiterpenoid core of Armillarinin originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in fungi. This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonic acid. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into the five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The enzyme farnesyl diphosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the 15-carbon intermediate, farnesyl diphosphate (FPP). FPP is a critical branch-point metabolite that serves as the direct precursor for the synthesis of a vast array of sesquiterpenoids, including the protoilludane skeleton of this compound. The cyclization of FPP, catalyzed by a specific terpene cyclase, is the committed step that directs the carbon skeleton towards the melleolide family of compounds.

Table 1: Key Intermediates in the Early Biosynthesis of the this compound Sesquiterpenoid Core

Precursor/Intermediate Chemical Formula Role in Biosynthesis
Acetyl-CoA C2H3NaO3S Initial building block for the mevalonate pathway.
Mevalonic Acid C6H12O4 Key intermediate in the mevalonate pathway.
Isopentenyl Diphosphate (IPP) C5H12O7P2 Five-carbon isoprenoid building block.
Dimethylallyl Diphosphate (DMAPP) C5H12O7P2 Isomer of IPP, also a five-carbon building block.
Farnesyl Diphosphate (FPP) C15H28O7P2 C15 intermediate and direct precursor to the sesquiterpenoid core.

Enzymatic Mechanisms in Melleolide Biosynthesis: Focus on Polyketide Synthases (e.g., ArmB)

The aryl ester moiety of this compound, specifically the orsellinic acid derivative, is synthesized via a separate polyketide pathway. In Armillaria mellea, the iterative type I polyketide synthase (PKS) known as ArmB is responsible for the formation of this structural component. nih.gov ArmB catalyzes the condensation of one acetyl-CoA and three malonyl-CoA units to produce orsellinic acid. nih.gov

A key feature of ArmB is its cross-coupling activity, which enables it to catalyze the esterification of the synthesized orsellinic acid with the sesquiterpene alcohol precursor of this compound. nih.gov This intermolecular transesterification is a crucial step in the assembly of the final melleolide structure, linking the products of the isoprenoid and polyketide pathways. nih.gov The final step in the biosynthesis of many melleolides is the attachment of this orsellinic acid moiety, which is produced and transferred by ArmB. chembiosys.de

Genetic Basis of Sesquiterpenoid Aryl Ester Production in Armillaria Species

The genes responsible for the biosynthesis of sesquiterpenoid aryl esters like this compound are organized in biosynthetic gene clusters (BGCs) within the genomes of Armillaria species. asm.orgnih.gov The identification of these clusters has provided significant insights into the genetic architecture of melleolide production.

In Armillaria gallica, a gene cluster has been identified that contains the gene Pro1, encoding a protoilludene synthase. nih.gov This enzyme catalyzes the cyclization of farnesyl diphosphate, which is the committed step in the biosynthesis of all protoilludane-type aryl esters. nih.gov This BGC also includes several genes encoding cytochrome P450 monooxygenases, which are responsible for the subsequent hydroxylation and modification of the protoilludane skeleton. nih.govasm.orgnih.gov The polyketide synthase ArmB, responsible for the orsellinic acid moiety, is also encoded within the genetic framework for melleolide biosynthesis. nih.gov

Interestingly, the genes for the chlorination of melleolides are not located within the primary melleolide BGC. In A. mellea, five distinct flavin-dependent halogenase genes, designated armH1 to armH5, have been identified at loci separate from the main cluster. chembiosys.de This distributed genetic arrangement highlights the complexity of secondary metabolite biosynthesis in these fungi.

Influence of Cultivation Parameters and Nutrient Media on this compound Biosynthesis

The production of this compound and related melleolides by Armillaria species is significantly influenced by cultivation conditions, including the composition of the nutrient medium. While extensive research has focused on optimizing mycelial growth, specific studies on maximizing melleolide production are emerging.

General studies on Armillaria mellea cultivation have identified optimal carbon and nitrogen sources for biomass production. Dextrin and bean cake extract have been shown to be suitable carbon and nitrogen sources, respectively. researchgate.net The growth of Armillaria is also affected by the presence of certain supplements and the physicochemical environment.

More specifically, research on the production of the melleolide 5'-methoxyarmillane by Armillaria ostoyae has demonstrated a profound effect of lipid supplementation. The addition of rapeseed oil to a potato dextrose broth medium resulted in a six-fold increase in the production of this sesquiterpenoid aryl ester. nih.gov This suggests that the availability of fatty acids can be a critical factor in enhancing the biosynthesis of melleolides, potentially by providing precursors for acetyl-CoA, the building block for both the isoprenoid and polyketide pathways.

Table 2: Cultivation Parameters Influencing Armillaria Growth and Metabolite Production

Parameter Observation Potential Impact on this compound Biosynthesis
Carbon Source Dextrin is a suitable carbon source for mycelial growth. researchgate.net Provides the fundamental building blocks for primary and secondary metabolism, including acetyl-CoA.
Nitrogen Source Bean cake extract supports good mycelial growth. researchgate.net Essential for the synthesis of enzymes involved in the biosynthetic pathways.
Lipid Supplementation Rapeseed oil supplementation dramatically increased 5'-methoxyarmillane production in A. ostoyae. nih.gov May increase the intracellular pool of acetyl-CoA, a precursor for both the sesquiterpenoid and aryl ester moieties.
pH Optimal pH for mycelial growth is around 6.0. researchgate.net Affects enzyme activity and nutrient uptake, thereby influencing overall metabolic flux.
Temperature Optimal temperature for mycelial growth is approximately 25°C. Influences the rate of enzymatic reactions in the biosynthetic pathways.

Structural Diversity and Structure Activity Relationships of Armillarinin and Its Analogs

Comparative Analysis of Armillarinin with Co-occurring Melleolides and Protoilludanes (e.g., Armillarilin, Armillaridin, Armillarikin)

Armillaria species produce a complex mixture of structurally related secondary metabolites. sisef.org this compound co-occurs with other melleolides such as Armillarilin, Armillaridin, and Armillarikin, all sharing the same basic protoilludane-derived sesquiterpenoid core but differing in their oxidation patterns and functional groups. ibe.edu.pl

This compound is characterized by a specific arrangement of functional groups on its tricyclic core.

Armillarilin , isolated from Armillaria mellea mycelium, shares the sesquiterpenoid aromatic ester backbone. ibe.edu.pl

Armillaridin is another closely related melleolide, often isolated alongside this compound, with variations in hydroxylation or other substitutions on the sesquiterpene unit. ibe.edu.plresearchgate.net

These structural variations, often subtle, arise from a branched biosynthetic pathway originating from a ∆-6-protoilludene precursor. researchgate.net The final structures are assembled by a polyketide synthase, ArmB, which esterifies the sesquiterpene alcohol with orsellinic acid or its derivatives. researchgate.netnih.gov The differences in functional groups, such as the presence or absence of hydroxyl, aldehyde, or chlorine substituents, significantly influence the molecule's polarity, conformation, and ultimately, its biological activity. For instance, studies on various melleolides have shown that cytotoxicity can be linked to the presence of an aldehyde group at C-1, while hydroxylation at C-13 can lead to a loss of this activity. zenodo.org

CompoundKey Structural Features/Differences from this compoundReported Biological Activity
This compoundReference compoundCytotoxic, Antimicrobial ibe.edu.plsisef.org
ArmillarilinVarying oxidation state/substituents on the protoilludane coreCytotoxic ibe.edu.pl
ArmillaridinOften differs in hydroxylation patternsAntimicrobial, Cytotoxic ibe.edu.plresearchgate.net
ArmillarikinUnique pattern of functional groups on the sesquiterpene moietyCytotoxic ibe.edu.pl

Chemotaxonomic Significance of this compound in Armillaria Species Profiling

Chemotaxonomy utilizes the distribution of secondary metabolites to classify organisms. nih.govcirad.fr The profile of melleolides, including this compound, serves as a significant chemotaxonomic marker for distinguishing between different species within the genus Armillaria. sisef.org Fungi from this genus are known plant pathogens, and identifying the specific species is crucial for understanding their lifecycle and pathogenicity. sisef.org

Armillaria SpeciesReported Melleolide Profile CharacteristicsReference
A. borealisProduces a wide spectrum of melleolides (7-8 compounds) sisef.org
A. cepistipesVariable melleolide profile sisef.org
A. gallicaProduces a wide spectrum of melleolides (7-8 compounds) sisef.org
A. melleaKnown producer of numerous melleolides including this compound and Armillarilin sisef.orgibe.edu.pl
A. ostoyaeProduces a wide spectrum of melleolides (7-8 compounds) sisef.org
A. sinapinaProduces a wide spectrum of melleolides (7-8 compounds) sisef.org

Molecular Modulations and Their Impact on Biological Potency

The biological potency of this compound and its analogs is highly dependent on their molecular structure. reachemchemicals.com Alterations to the functional groups on either the sesquiterpenoid core or the aryl ester moiety can lead to significant changes in activity. zenodo.orgnih.gov Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for the observed biological effects.

Synthetic and Semi-synthetic Approaches to this compound Derivatives

The synthesis of natural product derivatives is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. escholarship.orgyoutube.com Both semi-synthetic and fully synthetic strategies can be employed to create analogs of this compound.

Semi-synthesis involves the chemical modification of a natural product that has been isolated from its biological source. researchgate.net This approach is advantageous when the core scaffold of the molecule is complex and difficult to construct through total synthesis. For melleolides like this compound, semi-synthetic modifications could involve reactions such as acylation, oxidation, or halogenation to produce novel derivatives. nih.govnih.gov These modifications can alter the compound's physicochemical properties, potentially leading to improved potency or bioavailability. researchgate.net

Total synthesis, the construction of a molecule from simple, commercially available starting materials, provides access to a wider range of structural analogs that may not be accessible through semi-synthesis. mdpi.com While the total synthesis of complex sesquiterpenoids like this compound is challenging, it offers the flexibility to make profound structural changes and confirm the structure of the natural product. escholarship.org The development of efficient synthetic routes is crucial for producing sufficient quantities of derivatives for biological evaluation and for creating compound libraries to screen for new therapeutic agents. nih.govnih.gov

Preclinical Biological Activities and Cellular Pathway Investigations of Armillarinin

Cellular Level Anticancer Activity and Mechanistic Studies (non-human cell lines)

Target Protein Interactions (e.g., EGFR, SRC, IL6)

Armillarinin, as a component of the ethanol (B145695) extract from Armillaria ostoyae mycelia, has been investigated for its interactions with key proteins through network pharmacology and molecular docking analyses. These studies indicate that the extract, which includes this compound, targets proteins such as Epidermal Growth Factor Receptor (EGFR), SRC (Src Family Kinase), and Interleukin-6 (IL-6) ctdbase.org. This targeting is associated with the suppression of gastric cancer progression ctdbase.org.

Table 1: Key Target Proteins of Armillaria ostoyae Mycelia Extract (including this compound)

Target ProteinRole/SignificanceAssociated Biological ActivitySource
EGFRReceptor tyrosine kinase; deregulated in epithelial cancers. hmdb.caSuppression of gastric cancer progression. ctdbase.org ctdbase.orghmdb.ca
SRCNon-receptor tyrosine kinase; involved in numerous pathways; deregulation linked to human cancer.Suppression of gastric cancer progression. ctdbase.org ctdbase.org
IL-6Multifunctional cytokine; implicated in inflammatory diseases and cancer; stimulates B-cell differentiation/maturation, immunoglobulin secretion, and T-cell functions.Suppression of gastric cancer progression; activates STAT3 and upregulates DNMT1/DNMT3b in colon tumor cells. ctdbase.org ctdbase.org

Molecular docking studies have further demonstrated that this compound and other primary compounds within the Armillaria ostoyae extract exhibit stable binding to these identified target proteins ctdbase.org. The interaction with EGFR, a validated target in various carcinomas, highlights a potential mechanism for inhibiting cell proliferation and migration, as its signaling is central to epithelial cell physiology hmdb.ca. Similarly, SRC's N-terminal intrinsically disordered unique domain is crucial for its oncogenic capacity, suggesting that interactions with this kinase could modulate tumor development. Furthermore, IL-6, a cytokine with elevated levels in autoimmune diseases and cancers, plays a role in B-cell hyperactivity and autoantibody production, and its signaling pathways, including STAT3 activation and epigenetic regulation via DNMTs, are considered therapeutic targets.

Role in Fungal Pathogenesis and Host-Microbe Interactions

Armillaria species, from which this compound is derived, are globally recognized as significant fungal root pathogens, impacting a wide range of tree species. Their pathogenicity is influenced by factors such as individual virulence, the host species, the age of the tree, and environmental conditions. These fungi can function as primary pathogens, leading to a gradual decline in the growth and yield of healthy trees, or as secondary pathogens, infecting already weakened trees.

The secondary metabolites produced by Armillaria, particularly sesquiterpene aryl esters known as melleolides (a class to which this compound belongs), are actively being investigated for their role in the life cycle and pathogenesis of these fungi. This compound itself is a protoilludane sesquiterpenoid aromatic ester found in Armillaria mellea nih.govnih.gov. The ability of Armillaria to degrade root bark is facilitated by enzymatic ligninolytic complexes.

Metabolite Exchange in Pre-symbiotic Root Interactions

The intricate interactions between plant roots and the diverse microbial communities in the soil are largely mediated by the exchange of chemical signals. During the pre-symbiotic phase, before physical contact is established, these microbial interactions can profoundly influence the root metabolome, frequently resulting in an accumulation of various metabolites within the plant.

Fungal signaling metabolites, including sesquiterpenes like this compound, have been detected in plant roots during these crucial pre-symbiotic interactions. Research employing stable isotope labeling and tracing techniques has provided insights into the origin of metabolites found in root tips interacting with fungi, demonstrating that fungal metabolites can be transferred to the plant host. This exchange is dynamic, with the secreted metabolome, particularly from ectomycorrhizal fungi, capable of rapid shifts within the first hour of pre-symbiotic contact, inducing numerous molecular features.

Table 2: Metabolite Exchange in Pre-symbiotic Root Interactions

Aspect of InteractionDescriptionKey FindingsSource
Chemical SignalingPlant-microbe interactions mediated by chemical signals.Root exudates can attract or deter microbes.
Metabolite AccumulationMicrobial pre-symbiotic interaction influences root metabolome.Often leads to accumulation of metabolites in roots.
Fungal Metabolite TransferFungal signaling metabolites detected in roots.Sesquiterpenes (e.g., this compound) transferred from fungus to plant.
Rapid Metabolome ShiftSecreted metabolome changes quickly during early contact.Many molecular features induced within the first hour of interaction.

Impact on Plant Metabolome Responses

Metabolomics serves as an essential tool for investigating plant-pathogen interactions, offering insights into plant defense responses and the progression of diseases. Metabolites play multifaceted roles in these interactions, encompassing pathogen surveillance, signal transduction, enzyme regulation, cell-to-cell communication, and direct antimicrobial activity.

Plant metabolome responses are integral to the adaptive strategies plants employ to cope with various environmental stresses, including biotic factors such as pathogens. Pathogen infection can trigger significant alterations in the plant's metabolic profile, leading to both the up-regulation and down-regulation of specific metabolites. Secondary metabolites, including terpenoids like this compound, are particularly important in this context, contributing significantly to the plant's defense mechanisms against biotic threats. The integration of metabolomics data with other 'omics' approaches provides a comprehensive understanding of these complex plant-pathogen dynamics, including the identification of antimicrobial metabolites and the elucidation of virulence mechanisms utilized by pathogens.

Chemical Synthesis and Future Research Directions in Armillarinin Analogs

Total Synthesis Efforts for Complex Protoilludane Sesquiterpenoids

The total synthesis of protoilludane sesquiterpenoids, a class of natural products characterized by a unique tricyclic 5/6/4-fused ring system, presents a formidable challenge to synthetic chemists. elsevierpure.com These complex molecular architectures, coupled with their potential applications in medicine and agriculture, have made them attractive targets for the development of novel synthetic methodologies. elsevierpure.comresearchgate.net Over the past four decades, numerous research groups have undertaken the challenge, resulting in a diverse array of synthetic strategies. elsevierpure.com

Early efforts in the field were marked by Matsumoto's groundbreaking synthesis of racemic illudol (B579531) in 1971, which was the first total synthesis of a naturally occurring protoilludane. univie.ac.at This seminal work utilized a [2+2] cycloaddition to construct the critical cyclobutane (B1203170) ring, followed by a ring expansion to form the cyclohexane (B81311) moiety. univie.ac.at Subsequent approaches have built upon this foundation, employing a variety of innovative chemical reactions to assemble the characteristic tricyclic core.

Key synthetic strategies that have been successfully employed include:

[2+2] Photocycloaddition: This method, utilized in the synthesis of 7-protoilludene, involves the light-induced reaction between a cyclopentene (B43876) derivative and a β-keto ester to form the cyclobutane ring. univie.ac.at

Cobalt-mediated [2+2+2] Cycloaddition: Vollhardt's synthesis of racemic illudol pioneered the use of this powerful reaction, which brings together two alkyne molecules and one alkene to construct the bicyclic system in a single step. univie.ac.at

Intramolecular Morita-Baylis-Hillman Reaction: This strategy has been applied to the stereocontrolled total synthesis of several 4-oxyprotoilludane sesquiterpenes, including melleolide. researchgate.net

Photochemical Reaction Cascade: A more recent approach has demonstrated the concise synthesis of the protoilludane skeleton through a photochemical cascade, leading to the total synthesis of atlanticone C. semanticscholar.org

These diverse synthetic routes highlight the ingenuity of organic chemists in tackling complex natural product synthesis. The development of these methods not only provides access to these important molecules for biological evaluation but also serves as a platform for discovering and testing new synthetic transformations. elsevierpure.com

Table of Key Synthetic Strategies for Protoilludane Sesquiterpenoids

Strategy Key Reaction Target Molecule(s) Reference
[2+2] Cycloaddition & Ring Expansion [2+2] cycloaddition Racemic illudol univie.ac.at
[2+2] Photocycloaddition [2+2] photocycloaddition 7-protoilludene univie.ac.at
Cobalt-mediated Cycloaddition [2+2+2] cycloaddition Racemic illudol univie.ac.at
Intramolecular Aldol-type Reaction Morita-Baylis-Hillman reaction Melleolide, Echinocidins B & D researchgate.net

Chemoenzymatic Synthesis Strategies Utilizing Fungal Enzymes

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, is emerging as a powerful tool for the production of complex natural products and their analogs. nih.govresearchgate.net In the context of Armillarinin, the use of fungal enzymes offers a promising avenue for overcoming some of the challenges associated with traditional chemical synthesis. ucl.ac.uk Fungal enzymes, such as nitrile hydratases and nitrilases, have demonstrated their utility in the synthesis of precursors for complex molecules. researchgate.net

For instance, nitrile transforming enzymes have been investigated for the chemoenzymatic synthesis of the sidechain of the anticancer drug Taxol, showcasing the potential of these biocatalysts in generating chiral building blocks. researchgate.net This approach often involves screening a wide range of enzymes to identify those with the desired activity and selectivity. researchgate.net

The application of biocatalysis extends to the use of whole-cell systems, which can perform multi-step transformations in a single pot. ucl.ac.uk For example, Streptomyces griseus has been used as a whole-cell biocatalyst for the biotransformation of p-aminobenzoic acid to p-nitrobenzoic acid, a key intermediate in the synthesis of some antibiotics. ucl.ac.uk This highlights the potential of harnessing the metabolic pathways of microorganisms for the production of valuable chemicals.

Furthermore, the immobilization of enzymes in continuous flow reactors represents a significant advancement in chemoenzymatic synthesis. nih.gov This technology allows for the reuse of the biocatalyst, simplifies downstream processing, and enables the integration of reaction and workup steps. nih.gov A nitroreductase has been successfully immobilized and used in a packed-bed reactor for the continuous synthesis of anilines, demonstrating the feasibility of this approach for industrial applications. nih.gov

Biosynthetic Engineering for Novel this compound Analogs

Metabolic engineering and synthetic biology offer powerful tools to rationally design and construct microbial cell factories for the production of valuable natural products, including antibiotics and their analogs. nih.gov These approaches can be applied to the biosynthesis of this compound to generate novel derivatives with potentially improved therapeutic properties. nih.gov

The core of this strategy lies in the manipulation of biosynthetic gene clusters (BGCs), which encode the enzymes responsible for the production of a specific natural product. nih.gov By modifying these BGCs, it is possible to alter the structure of the final product. For example, protein engineering of polyketide synthases (PKSs) has been used to create analogs of aklanonic acid, an intermediate in the biosynthesis of several antitumor antibiotics. nih.gov This was achieved by recombining modules from different PKSs to generate hybrid enzymes that produce unnatural polyketides. nih.gov

Key strategies in biosynthetic engineering for generating novel analogs include:

Precursor-directed biosynthesis: This involves feeding unnatural starter or extender units to the producing organism, which are then incorporated into the final product.

Combinatorial biosynthesis: This technique involves the swapping of genes or domains within a BGC to create new biosynthetic pathways.

Genome mining: The sequencing of fungal genomes can reveal novel BGCs that can be expressed in a heterologous host to produce new compounds.

These metabolic engineering strategies hold great promise for expanding the chemical diversity of this compound and other natural products, potentially leading to the discovery of new drug candidates with enhanced efficacy and reduced toxicity. nih.gov

Advanced In vitro Model Systems for Mechanistic Research (excluding human trials)

To bridge the gap between preclinical studies and clinical outcomes, researchers are increasingly turning to advanced in vitro models that more accurately mimic human physiology. technologynetworks.comnih.gov These models are crucial for investigating the mechanisms of action of compounds like this compound and its analogs without resorting to animal testing. mdpi.comukri.org

Traditional two-dimensional (2D) cell cultures often fail to capture the complexity of native tissues due to the lack of cell-cell and cell-matrix interactions. uu.nl To overcome these limitations, a variety of three-dimensional (3D) culture techniques have been developed, including:

Organoids: These are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of specific organs. mdpi.com

Organ-on-a-chip (OOC) systems: These microfluidic devices contain living cells in continuously perfused microchambers, allowing for the recreation of the dynamic microenvironment of human organs. nih.govmdpi.com

These advanced in vitro models offer several advantages over traditional methods, including:

High-throughput screening: They can be used to test a large number of compounds in a short amount of time. mdpi.com

Physiological relevance: They more closely mimic the in vivo environment, leading to more predictive results. technologynetworks.com

Reduced reliance on animal models: They adhere to the 3Rs principle (replacement, reduction, and refinement) of animal testing. nih.govmdpi.com

The integration of these models with other technologies, such as 3D bioprinting and artificial intelligence/machine learning, is further enhancing their predictive power. mdpi.com These innovative platforms are poised to revolutionize preclinical drug development by providing more accurate and human-relevant data on the efficacy and toxicity of new drug candidates. nih.govmdpi.com

Integration of Omics Technologies (Genomics, Metabolomics, Transcriptomics) in this compound Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has transformed biological research by enabling the comprehensive analysis of biological systems at multiple molecular levels. worldscholarsreview.orgmdpi.com The integration of these technologies is crucial for a holistic understanding of the biosynthesis, mechanism of action, and potential therapeutic applications of this compound. nih.govresearchgate.net

Genomics: The sequencing of the genomes of Armillaria species can provide a wealth of information about the biosynthetic pathways of this compound and other secondary metabolites. nih.govnih.govscispace.com Comparative genomics can be used to identify genes that are unique to pathogenic or non-pathogenic species, which may provide insights into the role of this compound in the life cycle of the fungus. nih.govscispace.comresearchgate.net

Transcriptomics: RNA sequencing (RNA-Seq) can be used to study the expression of genes under different conditions, which can help to identify the genes that are involved in the biosynthesis of this compound. nih.gov This information can be used to engineer strains of Armillaria that overproduce this compound or produce novel analogs.

Metabolomics: This technology involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. worldscholarsreview.org Metabolomic profiling of Armillaria species can be used to identify and quantify the production of this compound and other secondary metabolites. sisef.org This can be particularly useful for identifying new bioactive compounds and for optimizing fermentation conditions for the production of this compound.

The integration of these omics datasets can provide a comprehensive picture of the biology of Armillaria and the role of this compound in its interactions with its environment. This knowledge can be leveraged to develop new strategies for the production of this compound and its analogs, as well as to identify new therapeutic targets for the treatment of diseases. worldscholarsreview.orgnih.gov

Table of Chemical Compounds

Compound Name
This compound
Illudol
Melleolide
Echinocidin B
Echinocidin D
Atlanticone C
7-protoilludene
Taxol
p-Aminobenzoic acid
p-Nitrobenzoic acid

Q & A

Q. How can interdisciplinary collaboration enhance research on this compound’s pharmacological potential?

  • Methodological Answer :
  • Team composition : Include chemists (synthesis), biologists (mechanistic assays), and pharmacologists (PK/PD modeling).
  • Data sharing : Use platforms like Zenodo or Figshare for open-access raw data.
  • Ethical compliance : Adhere to Nagoya Protocol for natural product sourcing and ensure informed consent for human-derived samples .

Methodological Tables

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical ParametersReferences
HPLC-DADPurity assessmentColumn type, mobile phase pH
2D-NMRStructural elucidationSolvent deuterization, temp
HR-MSMolecular formula confirmationResolution (>30,000), mass error

Q. Table 2. Common Pitfalls in this compound Bioactivity Studies

PitfallMitigation StrategyReferences
Variable cell culture conditionsUse authenticated cell lines, report passage numbers
Inconsistent dosingStandardize to molarity, validate with LC-MS
Lack of replicationPerform ≥3 independent experiments, share data

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Reactant of Route 1
Armillarinin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.